6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione
Overview
Description
6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione is an organic compound that features a triazinane ring substituted with a benzodioxole moiety and two dithione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Triazinane Ring: The triazinane ring is formed by the reaction of cyanuric chloride with appropriate amines.
Introduction of Dithione Groups: The dithione groups are introduced through the reaction of the triazinane intermediate with carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione can undergo various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The dithione groups can be reduced to thiols.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione involves its interaction with various molecular targets. The benzodioxole moiety can interact with biological macromolecules, while the dithione groups can undergo redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Triazinane derivatives: Compounds with similar triazinane rings.
Dithione derivatives: Compounds with similar dithione groups.
Uniqueness
6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione is unique due to the combination of its benzodioxole, triazinane, and dithione moieties. This combination imparts unique chemical and biological properties that are not observed in compounds with only one or two of these functional groups.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1,3,5-triazinane-2,4-dithione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c16-9-11-8(12-10(17)13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4H2,(H3,11,12,13,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWNPUOWGUZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC(=S)NC(=S)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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